Chemical properties and stability of 5-Bromothiazolo[4,5-b]pyridin-2-amine
Chemical properties and stability of 5-Bromothiazolo[4,5-b]pyridin-2-amine
This technical guide details the chemical properties, synthesis, stability, and reactivity of 5-Bromothiazolo[4,5-b]pyridin-2-amine (CAS: 1206250-55-6). It is designed for medicinal chemists and process scientists utilizing this scaffold for drug development, particularly in kinase inhibition and fragment-based drug discovery.
Chemical Identity, Synthesis, and Stability Profile
Executive Summary
5-Bromothiazolo[4,5-b]pyridin-2-amine is a fused bicyclic heteroaromatic scaffold characterized by a thiazole ring annulated to a pyridine ring. It serves as a critical intermediate in medicinal chemistry, functioning as a "privileged structure" for the design of ATP-competitive kinase inhibitors (e.g., PI3K, EGFR) and other bioactive agents.
The molecule features two distinct orthogonal handles for diversification:
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C2-Amine: A nucleophilic site for amide/urea formation.
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C5-Bromine: An electrophilic handle for Palladium-catalyzed cross-coupling reactions.
This dual-functionality allows for rapid library generation around the thiazolo[4,5-b]pyridine core, making it a high-value building block.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 5-Bromothiazolo[4,5-b]pyridin-2-amine |
| CAS Number | 1206250-55-6 |
| Molecular Formula | C₆H₄BrN₃S |
| Molecular Weight | 230.09 g/mol |
| SMILES | NC1=NC2=NC(Br)=CC=C2S1 |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~2.5 (Pyridine N), ~13 (Amine NH) |
| LogP (Predicted) | ~1.6 - 2.3 |
| H-Bond Donors | 1 (NH₂) |
| H-Bond Acceptors | 3 (N, S) |
Structural Logic
The molecule consists of a [4,5-b] fused system.[1][2][3][4] The numbering is critical for regioselectivity:
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Position 1 (S): Thiazole sulfur.[5]
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Position 4 (N): Pyridine nitrogen.[7]
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Position 5 (C-Br): The site of the bromine substituent, adjacent to the pyridine nitrogen.
The C5-position is electronically activated by the adjacent pyridine nitrogen, making the C-Br bond highly reactive towards oxidative addition with transition metals, yet relatively stable to hydrolytic cleavage.
Synthesis & Manufacturing
The synthesis of 5-Bromothiazolo[4,5-b]pyridin-2-amine typically proceeds via the cyclization of functionalized pyridine precursors. The most robust route involves the construction of the thiazole ring onto a pre-existing pyridine core.
Core Synthetic Route: The Thiocyanate Cyclization
This method is preferred for its scalability and avoidance of unstable intermediates.
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Starting Material: 2-Amino-6-bromopyridine.
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Nitration: Electrophilic aromatic substitution introduces a nitro group at the C3 position.
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Reduction: The nitro group is reduced to an amine (Fe/AcOH or H₂/Pd), yielding 2,3-diamino-6-bromopyridine.
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Cyclization: Reaction with potassium thiocyanate (KSCN) and bromine (or oxidative cyclization with thionyl chloride) closes the thiazole ring.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis from 2-amino-6-bromopyridine via nitration, reduction, and oxidative cyclization.
Process Considerations
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Regiochemistry: The initial nitration of 2-amino-6-bromopyridine is highly regioselective for the C3 position due to the directing effect of the amino group and steric hindrance/electronic deactivation at C5 by the bromine.
-
Purification: The final product often precipitates from the reaction mixture (e.g., acetic acid/water), simplifying isolation.
Chemical Stability Profile
Understanding the stability of this scaffold is vital for storage and formulation.
Solid-State Stability
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Thermal: The fused heterocyclic core confers high thermal stability. Decomposition typically does not occur below 200°C.
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Photostability: Thiazolopyridines can be susceptible to photo-oxidation. Store in amber vials.
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Hygroscopicity: Generally low, but the primary amine can form hydrates or salts with atmospheric acids over prolonged exposure.
Solution Stability & Degradation Pathways
| Condition | Stability | Mechanism/Note |
| Acidic (pH < 2) | Moderate | Protonation of Pyridine N (N4) occurs. Prolonged heating in strong acid may hydrolyze the C2-amine to a ketone (thiazolone). |
| Basic (pH > 10) | Good | Stable. The amine proton is not acidic enough to deprotonate under mild conditions (pKa ~13). |
| Oxidative | Sensitive | The sulfur atom (S1) is prone to oxidation to sulfoxide/sulfone by strong oxidants (mCPBA, H₂O₂). |
Forced Degradation Protocol (Recommendation)
For validation in a drug discovery campaign, the following stress tests are recommended:
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Acid Hydrolysis: 1N HCl, 60°C, 24h. Monitor for hydrolysis of the amine.
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Oxidation: 3% H₂O₂, RT, 4h. Monitor for S-oxidation or N-oxide formation.
Reactivity & Functionalization
The molecule is a bifunctional scaffold. The reactivity order is generally C2-Amine > C5-Bromine for nucleophilic attacks, but C5-Bromine is the primary site for carbon-carbon bond formation.
Reaction at C2-Amine (Nucleophilic)
The exocyclic amine is moderately nucleophilic. It is less reactive than a standard aniline due to the electron-withdrawing nature of the thiazolopyridine core.
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Acylation: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides.
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Urea Formation: Reacts with isocyanates to form urea derivatives.
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Protection: Can be protected as a Boc or Cbz group if chemoselectivity is required during C5 manipulation.
Reaction at C5-Bromine (Electrophilic)
The C5 position is activated for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Buchwald-Hartwig: Amination to introduce secondary amines.
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Sonogashira: Coupling with terminal alkynes.
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Reactivity Note: The adjacent pyridine nitrogen (N4) can coordinate to Pd catalysts, potentially requiring higher catalyst loading or bidentate ligands (e.g., Xantphos, RuPhos).
Visualization: Reactivity Map
Caption: Functionalization pathways. Blue arrows indicate C2-amine modification; Red arrows indicate C5-bromine coupling.
Handling, Storage, & Safety
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Safety (SDS Highlights):
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.
-
References
-
PubChem. (2025).[8][2][9] 5-Bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine (CID 45789977). National Center for Biotechnology Information. Link
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Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. Link
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Lelyukh, M. I., et al. (2017). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[1][3][4] Part 2.Link
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AiFChem. (2025). Product Data: 5-Bromothiazolo[4,5-b]pyridin-2-amine.[6]Link
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Heterocyclic Letters. (2021). Scalable process for preparation of bromopyridine derivatives.[10]Link
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